molecular formula C11H10N2O2S2 B2744776 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde CAS No. 1356734-31-0

4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde

Cat. No.: B2744776
CAS No.: 1356734-31-0
M. Wt: 266.33
InChI Key: UUMCIQJSOYADDH-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde is an organic compound characterized by the presence of a methoxy group, a thiadiazole ring, and a benzaldehyde moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde are not fully understood due to the limited available research. 1,3,4-thiadiazole derivatives, to which this compound belongs, have been shown to interact with various biomolecules and exhibit a wide range of pharmacological activities .

Cellular Effects

The cellular effects of this compound are currently unknown. Other 1,3,4-thiadiazole derivatives have been shown to exhibit dose-dependent anticancer activities against various cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that 1,3,4-thiadiazole derivatives can strongly interact with biomolecules such as proteins and DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 2-amino-1,3,4-thiadiazole.

    Attachment of the Thiadiazole Ring to the Benzaldehyde Moiety: The 2-amino-1,3,4-thiadiazole is then reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoic acid.

    Reduction: 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the thiadiazole ring, making it less biologically active.

    2-Amino-1,3,4-thiadiazole: Lacks the benzaldehyde moiety, which limits its applications in certain synthetic routes.

    4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanyl)benzoic acid: An oxidized form of the compound with different chemical properties.

Uniqueness

4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde is unique due to the combination of the methoxy group, thiadiazole ring, and benzaldehyde moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-15-10-3-2-8(5-14)4-9(10)6-16-11-13-12-7-17-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMCIQJSOYADDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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